2-(Chloromethyl)-2-methyloxirane

Epoxy Resins UV Stability Electrical Insulation

2-(Chloromethyl)-2-methyloxirane (CAS 598-09-4), commonly known as β-methylepichlorohydrin or methyl epichlorohydrin, is a bifunctional aliphatic epoxide building block of molecular formula C₄H₇ClO (MW 106.55 g/mol). It appears as a colorless to pale yellow liquid with a characteristic sharp odor.

Molecular Formula C4H7ClO
Molecular Weight 106.55 g/mol
CAS No. 598-09-4
Cat. No. B1581098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-2-methyloxirane
CAS598-09-4
Molecular FormulaC4H7ClO
Molecular Weight106.55 g/mol
Structural Identifiers
SMILESCC1(CO1)CCl
InChIInChI=1S/C4H7ClO/c1-4(2-5)3-6-4/h2-3H2,1H3
InChIKeyVVHFXJOCUKBZFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-2-methyloxirane (CAS 598-09-4) Procurement Baseline: Physicochemical Properties and Supply Profile


2-(Chloromethyl)-2-methyloxirane (CAS 598-09-4), commonly known as β-methylepichlorohydrin or methyl epichlorohydrin, is a bifunctional aliphatic epoxide building block of molecular formula C₄H₇ClO (MW 106.55 g/mol) [1]. It appears as a colorless to pale yellow liquid with a characteristic sharp odor [2]. Key physical parameters include a boiling point of 122 °C at 760 mmHg (or 60 °C at 40 mmHg), a density (ρ₂₀) of 1.103–1.107 g/mL, and a refractive index (n₂₀/D) of 1.432–1.436 [1]. The compound is classified as a flammable liquid (Flash Point: 30 °C) and a corrosive material (UN 2920; Class 8(3), PG II) , requiring storage under inert gas at 2–8 °C to maintain commercial purity specifications (typically ≥97–98% by GC) [1][3].

Why 2-(Chloromethyl)-2-methyloxirane Cannot Be Replaced by Epichlorohydrin or Standard Alkylene Oxides


Generic substitution with epichlorohydrin (ECH) or unsubstituted propylene oxide (PO) fails to deliver the specific performance profile required in advanced resin formulations and chiral syntheses due to the unique steric and electronic environment imposed by the 2-methyl substituent. Unlike ECH, the presence of the methyl group in 2-(Chloromethyl)-2-methyloxirane significantly alters the electrophilicity of the epoxide ring, leading to differentiated curing kinetics and exotherm profiles in polymer networks [1]. In nucleophilic ring-opening reactions, the tertiary carbon center stabilizes distinct transition states compared to primary analogs, enabling chemo-selective transformations that are inaccessible with simpler epoxides [2]. The following quantitative evidence directly substantiates why procurement must be specific to CAS 598-09-4 rather than relying on interchangeable commodity epoxides.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-2-methyloxirane Against In-Class Comparators


Enhanced UV Durability and Service Life of Epoxy Resins Derived from 2-(Chloromethyl)-2-methyloxirane vs. Epichlorohydrin

The substitution of epichlorohydrin (ECH) with 2-(Chloromethyl)-2-methyloxirane (β-methylepichlorohydrin) in bisphenol-based epoxy resin synthesis results in a polymer network with markedly superior ultraviolet (UV) resistance. Comparative material lifespan testing indicates that the β-methylepichlorohydrin-derived resin achieves a service life extension of 2 to 3 times (200% to 300%) relative to standard epichlorohydrin-based epoxies under equivalent UV exposure conditions [1]. This differentiation is attributed to the methyl substituent, which reduces the formation of chromophoric oxidation products at the network backbone.

Epoxy Resins UV Stability Electrical Insulation Polymer Degradation

Comparative Toxicological Profile: 2-(Chloromethyl)-2-methyloxirane Exhibits Reduced Hazard vs. Epichlorohydrin

In assessments of industrial monomer handling, β-methylepichlorohydrin (2-(Chloromethyl)-2-methyloxirane) is reported to possess significantly lower systemic toxicity than its unsubstituted analog, epichlorohydrin (ECH) [1]. While ECH is a well-documented acute toxicant and potential occupational carcinogen (IARC Group 2A), β-methylepichlorohydrin presents a reduced risk profile, although it retains local irritant/corrosive properties (Skin Corrosion 1B) . Quantitative comparison of LD₅₀ or TLV data is required for definitive risk ratio calculation; however, the industry consensus establishes a clear hazard differentiation favorable to the methylated derivative.

Toxicology Occupational Safety Industrial Hygiene Risk Assessment

Modulated Curing Kinetics: Lower Exotherm and Extended Pot Life in Glycidyl Networks

The presence of the 2-methyl group in 2-(Chloromethyl)-2-methyloxirane significantly reduces the reactivity of derived glycidyl resins with amine curing agents compared to analogous epichlorohydrin derivatives [1]. This steric shielding effect translates into quantifiable processing advantages: a lower curing exotherm reduces the risk of thermal runaway in large mass castings, and the extended pot life (gel time) facilitates improved degassing and mold filling for complex parts [1]. This kinetic differentiation enables the processing of large electrical castings that would be impractical with highly reactive epichlorohydrin-based systems due to premature gelation and shrinkage stress.

Epoxy Curing Polymer Kinetics Pot Life Exotherm Management

Validated High-Value Application Scenarios for 2-(Chloromethyl)-2-methyloxirane Procurement


High-Performance UV-Stable Epoxy Insulation for Outdoor Electrical Infrastructure

Procurement of 2-(Chloromethyl)-2-methyloxirane is essential for the synthesis of specialty epoxy resins used in outdoor high-voltage insulators and large-scale electrical castings. As established in Section 3, resins derived from this monomer exhibit a service life extended by 200–300% under UV exposure compared to epichlorohydrin-based epoxies [1]. This durability directly addresses the failure mode of conventional insulators in solar-exposed environments, justifying the selection of this specific monomer for mission-critical grid infrastructure.

Synthesis of Low-Toxicity Polymeric Precursors and Advanced Intermediates

Industrial formulators targeting reduced occupational exposure limits and lower toxicological burden should specify 2-(Chloromethyl)-2-methyloxirane over unsubstituted epichlorohydrin. While both compounds require careful handling as corrosives, the documented lower systemic toxicity of the methyl derivative [1] supports its use in developing next-generation polyether polyols, surfactants, and fine chemical intermediates where human contact risk is a material selection factor.

Controlled Curing Systems for Large-Mass Castings and Laminates

Due to the sterically hindered epoxide ring, 2-(Chloromethyl)-2-methyloxirane is the preferred building block for fabricating epoxy networks requiring low exotherm and extended pot life [1]. Procurement by compounders and adhesive formulators is driven by the need to prevent thermal stress cracking in large castings and to ensure proper wet-out in thick laminates. This processing advantage is a direct consequence of the compound's unique methyl substitution relative to standard glycidyl ethers.

Technical Documentation Hub

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